molecular formula C26H23ClN4O4S B11024547 methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

Cat. No.: B11024547
M. Wt: 523.0 g/mol
InChI Key: BIUUVRYKHLMLDW-HYLCICJSSA-N
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Description

Methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloquinoline core, a thiazole ring, and a chlorophenyl group, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazole ring and the chlorophenyl group. Key steps include:

    Formation of the Pyrroloquinoline Core: This step involves cyclization reactions using appropriate starting materials such as substituted anilines and ketones.

    Introduction of the Thiazole Ring: This can be achieved through condensation reactions involving thioamides and α-haloketones.

    Attachment of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers may explore its use as a lead compound for the development of new drugs, particularly those targeting specific pathways or diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-[2-{(2E)-2-[6-(4-fluorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate
  • Methyl (2Z)-[2-{(2E)-2-[6-(4-bromophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

Uniqueness

The uniqueness of methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, along with the pyrroloquinoline and thiazole rings, gives it unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H23ClN4O4S

Molecular Weight

523.0 g/mol

IUPAC Name

methyl (2Z)-2-[2-[[9-(4-chlorophenyl)-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate

InChI

InChI=1S/C26H23ClN4O4S/c1-25(2)13-26(3,14-8-10-15(27)11-9-14)17-7-5-6-16-20(23(34)31(25)21(16)17)29-30-24-28-22(33)18(36-24)12-19(32)35-4/h5-12,34H,13H2,1-4H3/b18-12-,30-29?

InChI Key

BIUUVRYKHLMLDW-HYLCICJSSA-N

Isomeric SMILES

CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)O)(C)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC4=NC(=O)C(=CC(=O)OC)S4)O)(C)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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